molecular formula C20H19F2N3 B5754020 7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline

7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline

Cat. No.: B5754020
M. Wt: 339.4 g/mol
InChI Key: NRWYUALUNVBRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with fluorine atoms and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline typically involves multiple steps, including the formation of the quinoline core and subsequent substitution reactions. One common method involves the reaction of 4-methylquinoline with 4-fluorophenylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.

    Substitution: The fluorine atoms on the phenyl and quinoline rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It can serve as a lead compound in drug discovery efforts.

Medicine: The compound’s potential pharmacological properties make it a candidate for the development of new therapeutic agents. It may exhibit activity against various diseases, including infections and neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the function of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Molecular docking studies can provide insights into the binding interactions and pathways involved.

Comparison with Similar Compounds

  • 4-[(4-Fluorophenyl)piperazin-1-yl]methylquinoline
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methylquinoline

Comparison: While these compounds share structural similarities, 7-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline is unique due to the specific positioning of the fluorine atoms and the methyl group on the quinoline core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

7-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3/c1-14-12-20(23-19-13-16(22)4-7-18(14)19)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWYUALUNVBRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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